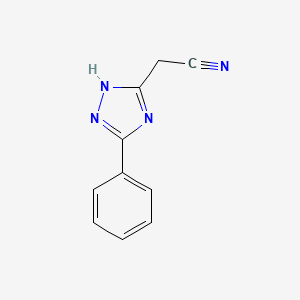
(5-苯基-4H-1,2,4-三唑-3-基)乙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile” is a chemical compound with the CAS Number: 86999-29-3. It has a molecular weight of 184.2 and its molecular formula is C10H8N4 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of “(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile” involves the use of raw materials such as METHYL BENZIMIDATE HYDROCHLORIDE and Cyanoacetohydrazide . More detailed synthesis procedures might be found in specific scientific literature.Molecular Structure Analysis
The InChI code for “(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile” is 1S/C10H8N4/c11-7-6-9-12-10(14-13-9)8-4-2-1-3-5-8/h1-5H,6H2,(H,12,13,14) and the InChI key is DDXUUSTVPHVENY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile” is a solid at room temperature . More detailed physical and chemical properties might be found in specific scientific literature.科学研究应用
Antibacterial Activity
Triazoles, including (5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile, exhibit promising antibacterial properties. Researchers have synthesized various triazole derivatives and evaluated their efficacy against bacterial strains. These compounds disrupt bacterial cell walls or inhibit essential enzymes, making them potential candidates for novel antibiotics .
Antifungal Properties
Triazoles are also investigated for their antifungal activity. By targeting fungal enzymes involved in ergosterol biosynthesis, these compounds hinder fungal growth. (5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile derivatives may serve as antifungal agents, contributing to the fight against fungal infections .
Anticancer Potential
Researchers explore triazoles as potential anticancer agents. These compounds can interfere with cancer cell proliferation, induce apoptosis, or inhibit specific signaling pathways. (5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile derivatives may exhibit cytotoxic effects against cancer cells, warranting further investigation .
Antioxidant Activity
Triazoles, including our compound of interest, may possess antioxidant properties. Antioxidants scavenge free radicals, protecting cells from oxidative damage. Researchers study triazole derivatives for their potential role in preventing oxidative stress-related diseases .
Metal Chelation
The triazole ring system can coordinate with metal ions, forming stable complexes. (5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile derivatives may act as metal chelators, influencing metal homeostasis and potentially finding applications in metal-based therapies .
Other Applications
Beyond the mentioned fields, triazoles have been investigated for their anticonvulsant effects, anti-inflammatory properties, and more. While specific studies on (5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile are limited, its structural features suggest potential in these areas .
安全和危害
The safety information available indicates that “(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The MSDS for this compound can provide more detailed safety and hazard information .
属性
IUPAC Name |
2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-7-6-9-12-10(14-13-9)8-4-2-1-3-5-8/h1-5H,6H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXUUSTVPHVENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

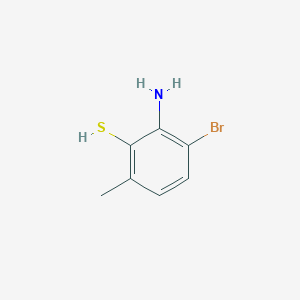

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B2593032.png)

![3-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2593035.png)
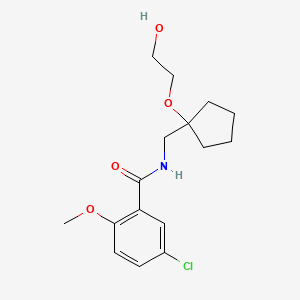
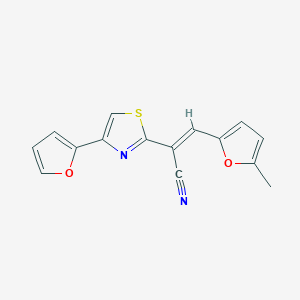
![8-(5-chloro-2-methoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2593039.png)
![1-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2593041.png)
![1-{4-[(4-methylbenzoyl)amino]benzoyl}-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2593042.png)
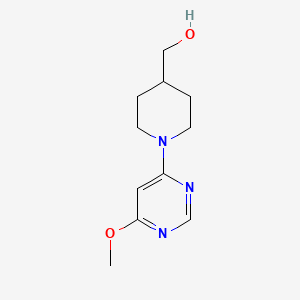
![5-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide](/img/structure/B2593044.png)
![2-(3,4-dimethoxyphenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2593048.png)
![[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2593049.png)